Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group attached to a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate typically involves the esterification of 3-(2,4-dichlorophenyl)-3-hydroxybutanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques like distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxobutanoate.
Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxybutanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to these targets, leading to various biological effects. The hydroxybutanoate moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate can be compared with other similar compounds, such as:
Ethyl 3-(2,4-dichlorophenyl)-3-oxobutanoate: Differing by the oxidation state of the hydroxy group.
3-(2,4-Dichlorophenyl)-3-hydroxybutanoic acid: Differing by the presence of a carboxylic acid group instead of an ester.
Ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate: Differing by the length of the carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14Cl2O3 |
---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-3-17-11(15)7-12(2,16)9-5-4-8(13)6-10(9)14/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
AVJDGWQVGAETLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.